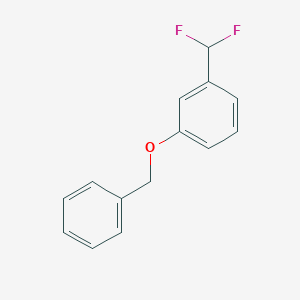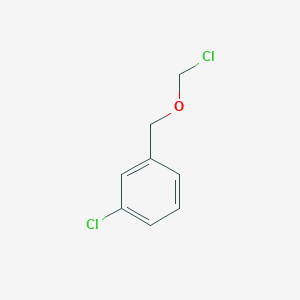
1-Chloro-3-((chloromethoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-((chloromethoxy)methyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a chlorine atom and a chloromethoxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-((chloromethoxy)methyl)benzene can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzyl alcohol with formaldehyde in the presence of hydrochloric acid. The reaction mixture is cooled to 5°C, and hydrogen chloride gas is bubbled through until saturation is achieved. The mixture is then further treated with hydrogen chloride at 10°C. The product is isolated by drying with anhydrous calcium chloride and purified by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-((chloromethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is benzyl alcohol.
Aplicaciones Científicas De Investigación
1-Chloro-3-((chloromethoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-((chloromethoxy)methyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
1-Chloro-3-methylbenzene: This compound has a similar structure but lacks the chloromethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-3-(chloromethyl)benzene: This compound is closely related but has a different substitution pattern, affecting its reactivity and applications.
1-Chloro-4-methylbenzene: Another similar compound with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 1-Chloro-3-((chloromethoxy)methyl)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1-chloro-3-(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c9-6-11-5-7-2-1-3-8(10)4-7/h1-4H,5-6H2 |
Clave InChI |
TYAKKQLLADRTPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


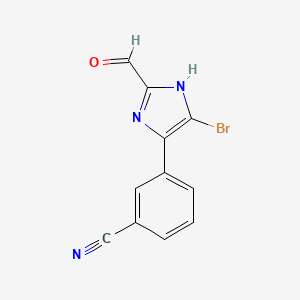
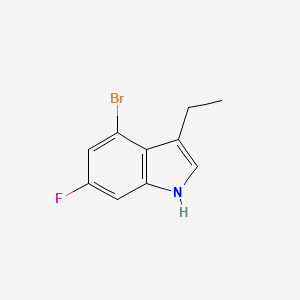
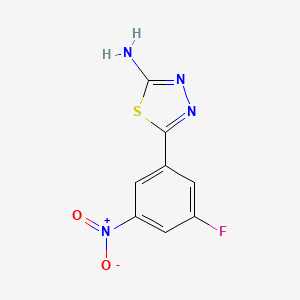
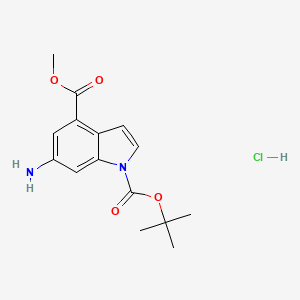
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

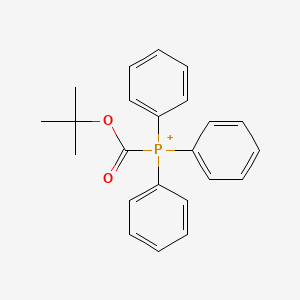
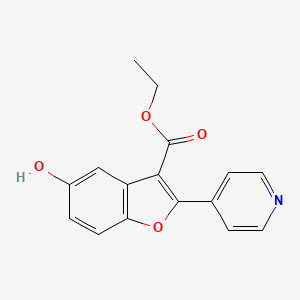
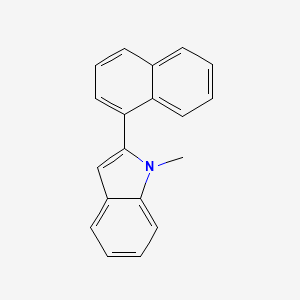
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
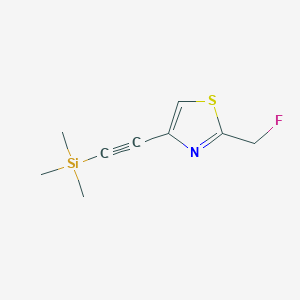
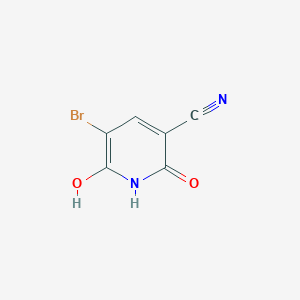
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
